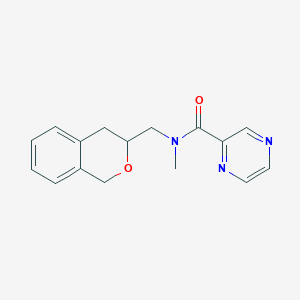

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-19(16(20)15-9-17-6-7-18-15)10-14-8-12-4-2-3-5-13(12)11-21-14/h2-7,9,14H,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOPLYQXPWCBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide typically involves the following steps:

Formation of Isochroman-3-ylmethylamine: This intermediate can be synthesized by reacting isochroman with formaldehyde and methylamine under acidic conditions.

Coupling with Pyrazine-2-carboxylic Acid: The isochroman-3-ylmethylamine is then coupled with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The isochroman ring can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Isochroman-3-carboxylic acid or isochroman-3-one.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted isochroman or pyrazine derivatives depending on the electrophile used.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide has found applications in several scientific domains:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide and related compounds:

Key Observations :

- Substituent Effects on Activity : Electron-withdrawing groups (e.g., nitro in ) or halogenated aryl groups (e.g., 4-fluorophenyl in ) enhance antimycobacterial activity. The isochroman group in the target compound may improve lipophilicity and CNS penetration, though this requires experimental validation.

- Spectral Trends : Pyrazine ring protons consistently appear at δ 8.5–9.5 in $^1$H NMR, while amide C=O stretches in IR spectra range from 1640–1680 cm⁻¹ .

- Synthesis Yields : Yields for analogs vary widely (22–97%), influenced by reaction conditions (e.g., solvent, temperature) and substituent reactivity .

Biological Activity

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide typically involves multi-step organic reactions that include the formation of the pyrazine ring and subsequent functionalization to introduce the isochroman moiety. The general synthetic route can be summarized as follows:

- Formation of Pyrazine Derivative : Starting from commercially available precursors, the pyrazine ring is constructed.

- Isochroman Attachment : The isochroman moiety is introduced through a coupling reaction.

- Carboxamide Formation : The final step involves the conversion to the carboxamide derivative.

Anticancer Activity

Recent studies have evaluated the anticancer properties of N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide against various cancer cell lines. The compound exhibits significant antiproliferative activity, particularly against hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for HepG2 and A549 cells were reported to be below 10 µM, indicating potent activity .

- Mechanism of Action : The compound has been shown to induce apoptosis through caspase activation and PARP cleavage, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Antimicrobial Activity

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide also demonstrates antimicrobial properties. In vitro studies reveal its effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 12.5 | Strong |

| M. kansasii | 25 | Moderate |

| Staphylococcus aureus | 50 | Moderate |

The compound's activity against M. tuberculosis suggests potential as a lead compound in anti-tubercular drug development .

Structure-Activity Relationships (SAR)

The biological activity of N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide can be attributed to specific structural features:

- Isochroman Moiety : Enhances binding affinity to biological targets.

- Pyrazine Ring : Contributes to the overall stability and reactivity of the compound.

- Carboxamide Functional Group : Plays a crucial role in modulating biological interactions.

Preliminary SAR studies indicate that modifications to either the isochroman or pyrazine components can significantly alter bioactivity, emphasizing the importance of these structural elements in drug design .

Case Study 1: Anticancer Efficacy

In a recent study, N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide was tested on HepG2 cells, where it demonstrated an IC50 value of approximately 8 µM. The study highlighted its ability to induce apoptosis via caspase pathway activation, making it a candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial efficacy against M. tuberculosis. The compound exhibited an MIC value of 12.5 µg/mL, showcasing its potential as an anti-tubercular agent. Further studies are warranted to explore its mechanism of action and efficacy in vivo .

Q & A

Q. What are the optimal synthetic routes for N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with isochroman-3-ylmethylamine intermediates. A multi-step approach includes:

- Step 1 : Activation of pyrazine-2-carboxylic acid using coupling agents like HATU or EDCI in the presence of DMF or THF .

- Step 2 : Reaction with N-methylisochroman-3-ylmethylamine under controlled pH (7–8) and temperature (0–25°C) to minimize side reactions .

- Characterization : Intermediates are monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by H/C NMR (e.g., methyl groups at δ ~2.7–3.5 ppm) and HRMS for mass validation .

Q. How is the structural conformation of N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide validated?

X-ray crystallography or computational modeling (DFT/B3LYP) is used to resolve stereochemistry and torsional angles. Key features include:

- Pyrazine ring planarity (dihedral angle <5° with the carboxamide group).

- Isochroman moiety : Chair conformation with methyl substitution at C3 influencing steric interactions .

- Validation via IR spectroscopy (amide I band at ~1650 cm) and H NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Prioritize target-based assays:

- Enzyme inhibition : Fluorescence polarization (FP) or TR-FRET for kinases or GPCRs (IC determination).

- Cellular viability : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure; EC calculation) .

- Solubility : Use PBS (pH 7.4) or simulated gastric fluid with HPLC-UV quantification .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Conflicting results (e.g., variable IC across studies) may arise from assay conditions or impurities. Mitigation strategies include:

- Orthogonal assays : Compare FP with SPR (Surface Plasmon Resonance) for binding affinity validation.

- Purity analysis : LC-MS (>95% purity threshold) to rule out degradants or residual solvents .

- Structural analogs : Test derivatives (e.g., pyrazine ring substitutions) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use QSAR models or molecular dynamics simulations:

Q. How does the compound’s stereochemistry impact its interaction with biological targets?

Enantiomeric purity (e.g., isochroman’s chiral center) affects binding. Methods:

- Chiral HPLC : Use Chiralpak® IC column (35% methanol in CO) to separate enantiomers .

- Docking studies (AutoDock Vina) : Compare R vs. S configurations with target active sites (e.g., TGR5 agonists; ΔG binding < -8 kcal/mol preferred) .

Q. What strategies optimize the compound’s selectivity against off-target receptors?

- SAR-driven design : Introduce bulky substituents (e.g., halogen at pyrazine C5) to sterically block off-target binding .

- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-specific binders .

- Alanine scanning mutagenesis : Map critical residues in the target’s binding pocket .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Variability (e.g., 22–62% yields) may stem from:

- Coupling agents : HATU vs. EDCI (higher yields with HATU due to reduced racemization) .

- Solvent polarity : THF (aprotic) vs. DMF (polar aprotic) affecting reaction kinetics .

- Temperature : Lower temperatures (0°C) improve carboxamide coupling efficiency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.